N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride
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Overview
Description
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a bromobenzo[d]thiazole moiety, a dimethylamino propyl chain, and a fluorobenzamide group. It is typically used in scientific research for its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride can be achieved through a multi-step process involving the following key steps:
Formation of the bromobenzo[d]thiazole core: This can be synthesized by reacting 2-aminobenzenethiol with bromine in the presence of a suitable solvent.
Attachment of the dimethylamino propyl chain: This step involves the alkylation of the bromobenzo[d]thiazole core with 3-(dimethylamino)propyl chloride under basic conditions.
Formation of the fluorobenzamide group: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the intermediate from the previous step to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride
- N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-chlorobenzamide hydrochloride
Uniqueness
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride is unique due to the specific combination of the bromobenzo[d]thiazole moiety, the dimethylamino propyl chain, and the fluorobenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFN3OS.ClH/c1-23(2)10-3-11-24(18(25)13-4-7-15(21)8-5-13)19-22-16-9-6-14(20)12-17(16)26-19;/h4-9,12H,3,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNJNUFTHMLKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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